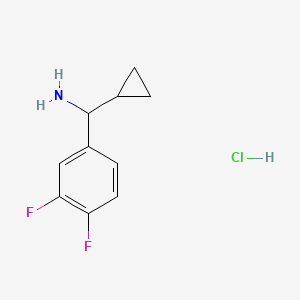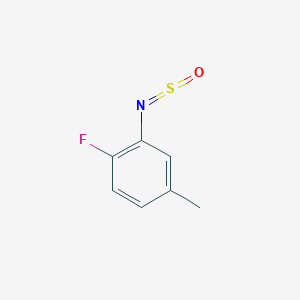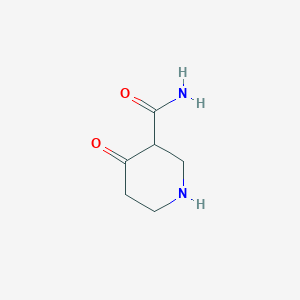
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride
描述
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. This compound consists of a cyclopropyl ring, a 3,4-difluorophenyl group, and a methanamine group, with the hydrochloride salt form indicating the presence of a protonated amine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclopropyl-Substituted Difluorobenzene Derivative: This step involves the reaction of a suitable difluorobenzene derivative with a cyclopropyl group. The reaction conditions may include the use of a base and a solvent such as tetrahydrofuran (THF).
Reductive Amination: The cyclopropyl-substituted difluorobenzene derivative is then subjected to reductive amination with formaldehyde and an amine source. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
Nucleophilic Substitution: The amine group in Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can act as a nucleophile, reacting with suitable electrophiles.
Reductive Amination: The amine group can be further modified through reductive amination reactions.
Acid-Base Reactions: The protonated amine group can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Reductive Amination: Reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Acid-Base Reactions: Hydrochloric acid or other acids for protonation.
Major Products Formed
Nucleophilic Substitution: Substituted amine derivatives.
Reductive Amination: Modified amine products.
Acid-Base Reactions: Protonated amine salts.
科学研究应用
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride has several scientific research applications:
Drug Development: It is used as a building block in the synthesis of pharmaceutical compounds.
Molecular Interactions: Its unique structure allows for the study of molecular interactions and binding affinities.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.
作用机制
The mechanism of action of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl ring and the 3,4-difluorophenyl group can influence the compound’s binding affinity and specificity. The protonated amine group may also play a role in its interaction with negatively charged sites on target molecules.
相似化合物的比较
Similar Compounds
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Cyclopropyl(3-fluoropyridin-2-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can affect its electronic properties and hydrogen bonding potential. This uniqueness can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYGZGOIGFKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)
![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)




![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)







